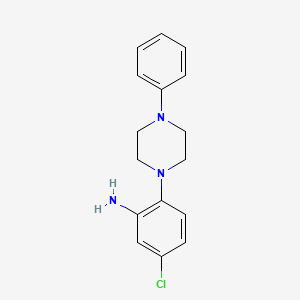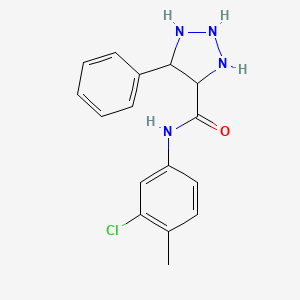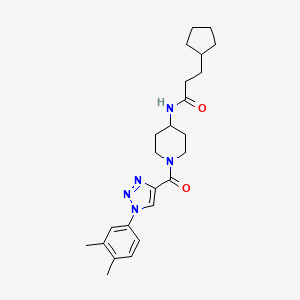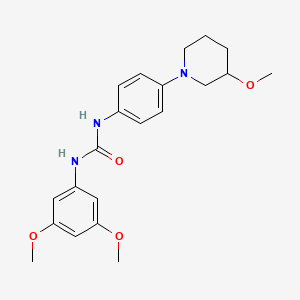
5-Chloro-2-(4-phenylpiperazin-1-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-phenylpiperazin-1-YL)aniline is an organic compound with the molecular formula C16H18ClN3. It is a derivative of aniline and piperazine, featuring a phenyl group attached to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-phenylpiperazin-1-YL)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 1-phenylpiperazine. The process begins with the reduction of 5-chloro-2-nitroaniline to 5-chloro-2-aminobenzene, followed by nucleophilic substitution with 1-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-phenylpiperazin-1-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-phenylpiperazin-1-YL)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential interactions with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-phenylpiperazin-1-YL)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-YL)pyrimidine-5-carboxamide: This compound shares the piperazine and phenyl groups but differs in the presence of a pyrimidine ring.
5-Chloro-2-(4-methylpiperazin-1-YL)aniline: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
Uniqueness
5-Chloro-2-(4-phenylpiperazin-1-YL)aniline is unique due to its specific combination of a chloro-substituted aniline and a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
5-chloro-2-(4-phenylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-13-6-7-16(15(18)12-13)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBMEDCJQKLLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2791064.png)


![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2791069.png)
![N-(3-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2791074.png)
![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride](/img/structure/B2791075.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2791076.png)
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2791077.png)
![2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol](/img/structure/B2791079.png)

![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2791083.png)


